![molecular formula C11H17NO4 B6503419 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide CAS No. 1421498-18-1](/img/structure/B6503419.png)
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
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Overview
Description
“2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide” is an organic compound that contains an amide group (-CONH2), an ethoxy group (-OCH2CH3), a hydroxy group (-OH), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can be used to analyze the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The amide group might undergo hydrolysis, the ethoxy group could participate in ether cleavage reactions, and the furan ring might undergo electrophilic aromatic substitution .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s worth noting that compounds containing furan rings have been found to interact with various biological targets through different mechanisms, such as hydrogen bonding and hydrophobic interactions .
Result of Action
The molecular and cellular effects of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-6-5-9(13)10-4-3-7-16-10/h3-4,7,9,13H,2,5-6,8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNABMZPDVOBZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=CC=CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide |
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